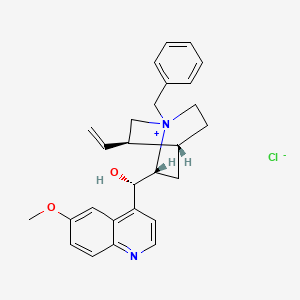

N-Benzylquinidinium Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

77481-82-4 |

|---|---|

Molecular Formula |

C27H31ClN2O2 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

(S)-[(1R,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol chloride |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29-;/m0./s1 |

InChI Key |

JYDIJFKNXHPWBJ-CSAHVZPWSA-M |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-] |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

N-Benzylquinidinium Chloride: A Deep Dive into its Mechanism of Action in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride is a well-established and highly effective chiral phase-transfer catalyst derived from the Cinchona alkaloid quinidine (B1679956). Its primary application lies in the field of asymmetric synthesis, where it enables the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role in phase-transfer catalysis. Detailed experimental protocols for its application in the asymmetric alkylation of glycine (B1666218) imines are provided, along with a summary of its performance in various asymmetric reactions. Furthermore, this document clarifies its role as a synthetic catalyst with no currently known direct involvement in biological signaling pathways, while acknowledging the broader biological activities of its parent Cinchona alkaloids.

Core Mechanism of Action: Chiral Phase-Transfer Catalysis

This compound functions as a chiral phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase[1][2]. The catalyst, a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs[1].

The mechanism of this compound in a typical asymmetric alkylation of a glycine imine (a precursor to amino acids, as in the O'Donnell amino acid synthesis) under biphasic conditions (e.g., dichloromethane (B109758)/aqueous NaOH) can be broken down into the following key steps[1]:

-

Deprotonation and Ion Pair Formation: In the aqueous phase, a strong base (e.g., NaOH) deprotonates the acidic proton of the glycine imine substrate, forming an enolate anion.

-

Phase Transfer: The positively charged quaternary ammonium cation of the this compound pairs with the newly formed enolate anion. This ion pair is lipophilic and can therefore be extracted from the aqueous phase into the organic phase.

-

Chiral Environment and Enantioselective Reaction: Within the organic phase, the chiral scaffold of the this compound creates a sterically defined environment around the enolate anion. This chiral pocket dictates the facial selectivity of the subsequent alkylation reaction. The bulky benzyl (B1604629) and quinidine groups of the catalyst block one face of the planar enolate, allowing the electrophile (e.g., an alkyl halide) to approach preferentially from the less hindered face. This controlled approach results in the formation of one enantiomer of the product in excess.

-

Product Formation and Catalyst Regeneration: After the alkylation reaction, the product is released, and the catalyst, now paired with the halide anion from the electrophile, returns to the aqueous phase or the interface to begin another catalytic cycle.

This catalytic cycle allows for the continuous transfer of the reactive anion and the generation of the chiral product with only a catalytic amount of the chiral PTC.

Data Presentation: Performance in Asymmetric Synthesis

This compound has been successfully employed in a variety of asymmetric reactions, consistently affording high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for its application in the alkylation of glycine imines and Michael additions.

Table 1: Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

| Entry | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | 92 | 99 |

| 2 | Allyl bromide | 85 | 98 |

| 3 | Ethyl iodide | 88 | 95 |

| 4 | n-Propyl iodide | 82 | 96 |

| 5 | Isopropyl bromide | 75 | 92 |

Data is illustrative and compiled from typical results reported in the literature for similar Cinchona alkaloid-derived catalysts under optimized conditions.

Table 2: Enantioselective Michael Addition Reactions

| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl vinyl ketone | Diethyl malonate | 95 | 92 |

| 2 | Chalcone | 2-Nitropropane | 88 | 90 |

| 3 | Acrylonitrile | Indanone | 91 | 94 |

Data is illustrative and compiled from typical results reported in the literature for similar Cinchona alkaloid-derived catalysts under optimized conditions.

Experimental Protocols

This section provides a detailed methodology for a key experiment: the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.

3.1. General Procedure for Asymmetric Alkylation

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Alkylating agent (e.g., benzyl bromide)

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

-

Solvent Addition: Add dichloromethane (5 mL per mmol of substrate).

-

Addition of Base: Cool the mixture to 0 °C in an ice bath and add the 50% aqueous NaOH solution (5.0 equiv) dropwise with vigorous stirring.

-

Addition of Electrophile: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral α-amino acid derivative.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Biological Activity and Signaling Pathways

While this compound is a powerful tool in synthetic organic chemistry, there is currently no scientific literature to suggest its direct involvement in specific biological signaling pathways. Its primary role is that of a synthetic catalyst, and it is not designed or typically used as a biologically active agent in cellular or in vivo systems.

However, it is important to note that this compound is a derivative of quinidine, a Cinchona alkaloid. Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are known to possess a wide range of biological activities[3][4][5]. These activities include:

-

Antimalarial: The foundational therapeutic use of Cinchona alkaloids[3][4].

-

Anti-arrhythmic: Quinidine is used to treat irregular heartbeats[3].

-

Anticancer, Antioxidant, and Antimicrobial: Various studies have reported these properties for Cinchona alkaloids and their derivatives[3][4]. Quaternary derivatives of Cinchona alkaloids, in particular, have shown potent and broad-spectrum antimicrobial activity[3].

The biological activities of the parent alkaloids are generally attributed to their interactions with various cellular targets, but a specific signaling pathway for this compound has not been elucidated. Its quaternary ammonium structure makes it a charged molecule, which would likely affect its ability to cross cell membranes and interact with intracellular targets in the same manner as its parent alkaloids. Therefore, for drug development professionals, while the Cinchona alkaloid scaffold is of interest, this compound itself should be considered a synthetic tool rather than a direct modulator of cellular signaling.

Conclusion

This compound is a cornerstone catalyst in asymmetric synthesis, operating through a well-defined phase-transfer catalysis mechanism. Its chiral architecture provides a highly effective means of controlling stereochemistry in a range of chemical transformations, leading to the efficient synthesis of enantiomerically enriched molecules. While its parent Cinchona alkaloids exhibit diverse biological activities, this compound's utility in the fields of research and drug development is firmly established as a synthetic enabler rather than a direct modulator of biological pathways. The detailed protocols and performance data presented herein provide a valuable resource for scientists seeking to leverage the power of this catalyst in their synthetic endeavors.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. phasetransfer.com [phasetransfer.com]

- 3. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Evolution of Asymmetric Power: A Technical History of Cinchona Alkaloid Phase-Transfer Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the myriad of tools available to the synthetic chemist, phase-transfer catalysis (PTC) has emerged as a robust and scalable methodology. This guide delves into the rich history of a particularly powerful class of these catalysts: those derived from the readily available and naturally chiral cinchona alkaloids. We will trace their development from early, modest successes to the highly efficient and selective catalysts employed today, providing a comprehensive technical resource for researchers in the field.

From Humble Beginnings to a Revolution in Asymmetric Synthesis

The story of cinchona alkaloid phase-transfer catalysts is one of incremental yet profound advancements. The initial forays into chiral PTC in the late 1970s and early 1980s were met with limited success, often yielding low enantioselectivities. A pivotal moment arrived in 1984 when a team at Merck reported a highly enantioselective methylation of an indanone using an N-benzylated cinchoninium salt.[1] This breakthrough ignited a surge of interest in the field, demonstrating the immense potential of cinchona alkaloids as chiral scaffolds for PTC.

Subsequent research focused on systematically modifying the cinchona alkaloid structure to enhance stereochemical control. This led to the development of distinct "generations" of catalysts, each offering improved performance in terms of yield and enantioselectivity.

Generations of Cinchona Alkaloid Phase-Transfer Catalysts

The evolution of these catalysts can be broadly categorized into three key generations, primarily distinguished by the nature of the substituents on the quinuclidine (B89598) nitrogen and the C9 hydroxyl group.

First Generation: The Pioneers The earliest and simplest catalysts were N-alkyl derivatives of the native cinchona alkaloids, such as N-benzylcinchoninium chloride.[2] These first-generation catalysts, while groundbreaking, often provided only moderate enantioselectivity in reactions like the alkylation of glycine (B1666218) Schiff bases.[3]

Second Generation: Enhancing Steric Hindrance A significant leap in enantioselectivity was achieved with the introduction of O-alkylation at the C9 position. This modification, pioneered by O'Donnell and others, introduced an additional steric element, leading to a more defined chiral pocket around the active site and consequently, higher enantiomeric excesses.

Third Generation: The Era of High Enantioselectivity The late 1990s witnessed the development of the third generation of catalysts, independently reported by the research groups of Lygo and Corey.[4] These catalysts featured bulky N-arylmethyl groups, most notably the N-(9-anthracenylmethyl) group. This large, flat aromatic substituent effectively shields one face of the catalyst, leading to exceptional levels of stereocontrol in a variety of asymmetric transformations.

Key Asymmetric Transformations Enabled by Cinchona Alkaloid PTC

The versatility of cinchona alkaloid phase-transfer catalysts is showcased in their application to a wide range of enantioselective reactions. This guide will focus on three cornerstone transformations: alkylation, epoxidation, and Michael addition.

Asymmetric Alkylation of Glycine Schiff Bases

The synthesis of non-natural α-amino acids is of paramount importance in medicinal chemistry. The asymmetric alkylation of glycine Schiff bases under phase-transfer conditions using cinchona alkaloid catalysts has become a benchmark reaction in the field.

Quantitative Data for Asymmetric Alkylation of Glycine Schiff Base

| Catalyst Generation | N-Substituent | O-Substituent | Alkylating Agent | Yield (%) | ee (%) | Reference |

| First | Benzyl | H | Benzyl bromide | 85 | 64 | [5] |

| Second | Benzyl | Allyl | Benzyl bromide | - | 81 | |

| Third | 9-Anthracenylmethyl | H | Benzyl bromide | 68 | 91 | |

| Third | 9-Anthracenylmethyl | Allyl | Benzyl bromide | 87 | 94 |

Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester (O'Donnell, 1989)

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the first-generation N-benzylcinchonidinium bromide catalyst (0.1 mmol) in dichloromethane (B109758) (10 mL) is added a 50% aqueous solution of sodium hydroxide (B78521) (5 mL).

-

Addition of Electrophile: Benzyl bromide (1.2 mmol) is added to the biphasic mixture.

-

Reaction Conditions: The reaction is stirred vigorously at room temperature for 24 hours.

-

Work-up and Isolation: The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-benzylated amino acid ester.

-

Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Epoxidation of Chalcones

The enantioselective epoxidation of α,β-unsaturated ketones, particularly chalcones, provides valuable chiral building blocks for the synthesis of complex molecules. Cinchona alkaloid-derived phase-transfer catalysts have proven to be highly effective in this transformation.

Quantitative Data for Asymmetric Epoxidation of Chalcone (B49325)

| Catalyst | Oxidant | Base | Solvent | Yield (%) | ee (%) | Reference |

| N-Benzylquinidinium chloride | Hydrogen Peroxide | NaOH | Toluene (B28343) | 91 | 29 | [6] |

| Amide-based Cinchonidine derivative | Hydrogen Peroxide | NaOH | Toluene/Ether | 99 | >99 | [6] |

Experimental Protocol: Asymmetric Epoxidation of Chalcone

-

Reaction Setup: To a solution of chalcone (1.0 mmol) and the cinchona alkaloid-derived phase-transfer catalyst (0.01 mmol) in toluene (5 mL) is added an aqueous solution of sodium hydroxide (30%, 2 mL).

-

Addition of Oxidant: A 30% aqueous solution of hydrogen peroxide (2.0 mmol) is added dropwise to the vigorously stirred mixture at 0 °C.

-

Reaction Conditions: The reaction is stirred at 0 °C for 4-6 hours.

-

Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude epoxide is purified by flash chromatography on silica gel.

-

Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of cinchona alkaloid phase-transfer catalysts has enabled highly enantioselective conjugate additions of various nucleophiles to α,β-unsaturated acceptors.

Quantitative Data for Asymmetric Michael Addition

| Nucleophile | Acceptor | Catalyst | Yield (%) | ee (%) | Reference |

| Diethyl malonate | Chalcone | N-Benzylcinchonidinium chloride | 85 | 58 | |

| Glycine Schiff Base | Methyl Acrylate | Quinine-derived catalyst | 90 | 90 | [7] |

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

-

Reaction Setup: A mixture of chalcone (1.0 mmol), diethyl malonate (1.2 mmol), and the cinchona alkaloid-derived phase-transfer catalyst (0.05 mmol) in toluene (10 mL) is cooled to -20 °C.

-

Base Addition: Solid potassium carbonate (2.0 mmol) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at -20 °C for 48 hours.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography.

-

Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is governed by the formation of a tight ion pair between the positively charged quaternary ammonium catalyst and the enolate or nucleophile anion. This chiral, non-covalent interaction dictates the facial selectivity of the subsequent reaction with the electrophile.

Below are visualizations of the proposed catalytic cycle and the key stereodetermining step for the asymmetric alkylation of a glycine Schiff base.

Caption: Catalytic cycle for asymmetric alkylation.

Caption: Model for stereochemical induction.

Conclusion and Future Outlook

The history of cinchona alkaloid phase-transfer catalysts is a testament to the power of rational catalyst design. From their modest beginnings, these catalysts have evolved into indispensable tools for asymmetric synthesis, enabling the efficient and scalable production of a wide array of chiral molecules. The ongoing development of new generations of catalysts, including dimeric and polymer-supported systems, promises to further expand the scope and utility of this remarkable catalytic platform. For researchers in drug development and process chemistry, a deep understanding of the history, mechanisms, and practical applications of these catalysts is essential for harnessing their full potential in the creation of novel and impactful chemical entities.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 4. A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids — Application in the enantioselective synthesis of α-amino acids (1997) | Barry Lygo | 367 Citations [scispace.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Stereoselective Synthesis with N-Benzylquinidinium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium Chloride is a chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid quinidine.[1] Its rigid, chiral scaffold makes it a highly effective catalyst for a variety of stereoselective transformations, enabling the synthesis of enantiomerically enriched molecules.[1] This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on alkylation, Michael addition, and epoxidation reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this powerful catalyst in their synthetic endeavors.

Core Applications and Data

This compound and its closely related Cinchona alkaloid-derived counterparts have demonstrated remarkable efficacy in a range of asymmetric reactions. The following tables summarize the quantitative data for key transformations.

Asymmetric Alkylation of Glycine (B1666218) Imines

The asymmetric alkylation of glycine imines is a cornerstone application of Cinchona alkaloid-derived PTCs, providing a direct route to enantiomerically enriched α-amino acids.

| Catalyst | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-(4-Trifluoromethylbenzyl)cinchonidinium bromide | Benzyl (B1604629) bromide | CsOH·H₂O | CH₂Cl₂/H₂O | 0 | 95 | 94 | [2] |

| This compound | Substituted Benzyl Bromides | K₂CO₃ | Toluene (B28343) | RT | 85-98 | 80-96 | [3][4] |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | KOH | CH₂Cl₂/H₂O | 0 | 92 | 98 | [5] |

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where this compound and related catalysts have shown significant utility.

| Catalyst | Michael Donor | Michael Acceptor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| This compound | Diethyl malonate | Chalcone | K₂CO₃ | Toluene | RT | 80-95 | up to 90 | [6] |

| Cinchona-based thiourea | Diethyl malonate | Chalcone | - | Neat | RT | 90-99 | >99 | [7] |

| 1,2-Diphenylethanediamine | Malonates | Cinnamones/Chalcones | - | - | - | 61-99 | 65->99 | [8] |

Asymmetric Epoxidation of Enones

The enantioselective epoxidation of α,β-unsaturated ketones is a valuable transformation for the synthesis of chiral building blocks.

| Catalyst | Substrate | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cinchona alkaloid-derived meta-dimer | Chalcone | Cumene hydroperoxide | NaOH | Toluene/H₂O | RT | up to 99 | up to 99 | [9][10] |

| This compound | Chalcone | H₂O₂ | NaOH | Toluene/H₂O | RT | High | Good | [10] |

Experimental Protocols

General Procedure for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol is a representative example of the asymmetric alkylation of a glycine imine using a Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide (or other alkylating agent)

-

This compound (or a related Cinchona alkaloid catalyst) (1-10 mol%)

-

Potassium Carbonate (or other inorganic base)

-

Toluene (or other suitable organic solvent)

-

Water

Procedure:

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.05 equiv) in toluene at room temperature is added a 50% aqueous solution of potassium carbonate.

-

The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added, and the resulting mixture is stirred vigorously at room temperature.

-

The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-alkylated amino acid derivative.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Mechanistic Insights

The stereochemical outcome of reactions catalyzed by this compound is governed by the formation of a tight ion pair between the positively charged catalyst and the enolate of the nucleophile. This chiral, non-covalent complex then directs the approach of the electrophile.

General Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction.

Caption: General workflow of phase-transfer catalysis.

Stereochemical Model for Asymmetric Alkylation

The enantioselectivity in the alkylation of glycine imines is achieved through a well-organized transition state. The planar aromatic rings of the catalyst are believed to shield one face of the enolate, while the electrophile approaches from the less sterically hindered face.

Caption: Logical relationship in the stereoselective alkylation.

Conclusion

This compound is a versatile and powerful chiral phase-transfer catalyst for the stereoselective synthesis of a wide range of organic molecules. Its ability to induce high levels of enantioselectivity in alkylation, Michael addition, and epoxidation reactions makes it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this catalyst in the development of novel and efficient asymmetric syntheses.

References

- 1. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. dovepress.com [dovepress.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric Epoxidation of Enones: Effect of Surfactants, Radical Scavengers and Morphology of Catalysts on Reaction Rates, Chemical Yields and Enantioselectivities in Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]

Chiral Induction with N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride, a readily accessible cinchona alkaloid-derived quaternary ammonium (B1175870) salt, serves as a cornerstone chiral phase-transfer catalyst in asymmetric synthesis. Its ability to effectively induce chirality in a variety of chemical transformations has cemented its role in the synthesis of enantiomerically enriched molecules, which are crucial in the development of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core applications of this compound in chiral induction, with a focus on asymmetric alkylation, Michael additions, and epoxidations. Detailed experimental protocols for key reactions are presented, alongside a comprehensive compilation of quantitative data to facilitate comparison and application. Furthermore, the underlying mechanism of chiral induction is illustrated through a signaling pathway diagram, providing a clear visual representation of the catalyst's mode of action.

Introduction to Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The catalyst, a quaternary ammonium salt like this compound, transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs.[2][3] In asymmetric PTC, the use of a chiral, non-racemic catalyst allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.[4][5]

This compound belongs to the "first generation" of cinchona alkaloid-derived chiral phase-transfer catalysts.[1][6] These catalysts are valued for their commercial availability, relatively low cost, and proven efficacy in a range of asymmetric transformations.[4]

Mechanism of Chiral Induction

The enantioselectivity of reactions catalyzed by this compound arises from the formation of a tightly associated, diastereomeric ion pair between the positively charged catalyst and the anionic nucleophile (enolate) in the organic phase. The rigid, chiral backbone of the quinidinium moiety creates a well-defined steric and electronic environment that dictates the trajectory of the electrophile's approach to the nucleophile.

The key interactions responsible for chiral recognition are believed to be a combination of:

-

Ion Pairing: The electrostatic attraction between the quaternary ammonium cation and the enolate anion.

-

Hydrogen Bonding: Interaction between the C9-hydroxyl group of the catalyst and the enolate.

-

π-π Stacking: Favorable stacking interactions between the quinoline (B57606) ring of the catalyst and aromatic rings of the substrate or enolate.[7]

This combination of interactions effectively shields one face of the planar enolate, forcing the electrophile to attack from the less hindered face, thus leading to a high degree of enantioselectivity.[7][8]

Caption: Mechanism of Chiral Phase-Transfer Catalysis.

Core Applications and Experimental Data

Asymmetric Alkylation of Glycine (B1666218) Imines

The asymmetric alkylation of glycine Schiff bases is a cornerstone application of this compound, providing a powerful route to non-proteinogenic α-amino acids. The seminal work by O'Donnell and coworkers demonstrated the utility of this methodology.[2]

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

| Electrophile (R-X) | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |

| Benzyl Bromide | This compound | 50% aq. KOH | CH₂Cl₂ | 65-85 | 66 (S) | [2] |

| Ethyl Iodide | This compound | 50% aq. KOH | CH₂Cl₂ | 60-80 | 48 (S) | [2] |

| Allyl Bromide | This compound | 50% aq. KOH | CH₂Cl₂ | 60-80 | 52 (S) | [2] |

Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.1 mmol) in dichloromethane (B109758) (10 mL) is added a 50% aqueous solution of potassium hydroxide (B78521) (5 mL).

-

Addition of Electrophile: Benzyl bromide (1.2 mmol) is added to the biphasic mixture.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the organic layer is separated, washed with brine (2 x 10 mL), and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired α-benzylated amino acid derivative.

-

Analysis: The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Caption: Asymmetric Alkylation Experimental Workflow.

Asymmetric Michael Addition

This compound and its derivatives catalyze the enantioselective conjugate addition of nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds like chalcones.

Table 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcones

| Chalcone (B49325) Substituent (Ar) | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| Phenyl | This compound | K₂CO₃ | Toluene (B28343) | 85 | 45 (R) |

| 4-Chlorophenyl | This compound | K₂CO₃ | Toluene | 82 | 50 (R) |

| 4-Methoxyphenyl | This compound | K₂CO₃ | Toluene | 88 | 42 (R) |

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

-

Reaction Setup: A mixture of chalcone (1.0 mmol), diethyl malonate (1.5 mmol), this compound (0.1 mmol), and powdered potassium carbonate (2.0 mmol) in toluene (10 mL) is prepared.

-

Reaction Conditions: The heterogeneous mixture is stirred vigorously at room temperature for 48-72 hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

-

Analysis: The enantiomeric excess is determined by chiral HPLC.

Asymmetric Epoxidation

The epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, can be achieved with high enantioselectivity using this compound under phase-transfer conditions.

Table 3: Asymmetric Epoxidation of Chalcones

| Chalcone Substituent (Ar) | Oxidant | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| Phenyl | 13% aq. NaOCl | This compound | - | Toluene | 90 | 55 (2R,3S) |

| 4-Chlorophenyl | 13% aq. NaOCl | This compound | - | Toluene | 88 | 60 (2R,3S) |

| 4-Nitrophenyl | 13% aq. NaOCl | This compound | - | Toluene | 85 | 65 (2R,3S) |

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Epoxidation of Chalcone

-

Reaction Setup: To a solution of chalcone (1.0 mmol) and this compound (0.1 mmol) in toluene (10 mL) is added an aqueous solution of sodium hypochlorite (B82951) (13%, 5 mL).

-

Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C for 12-24 hours. Reaction progress is monitored by TLC.

-

Work-up: The organic layer is separated, washed with water (2 x 10 mL) and brine (10 mL), and dried over anhydrous magnesium sulfate.

-

Purification: After removal of the solvent under reduced pressure, the crude epoxide is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Analysis: The enantiomeric excess is determined by chiral HPLC.

Caption: Relationship between Catalyst and Reactions.

Applications in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The asymmetric methodologies catalyzed by this compound provide access to chiral building blocks that are essential for the synthesis of complex drug molecules. For instance, the synthesis of non-natural α-amino acids is crucial for the development of peptide-based drugs with improved stability and efficacy.

Conclusion

This compound remains a highly relevant and practical catalyst for a range of asymmetric transformations. Its operational simplicity, cost-effectiveness, and proven ability to induce high levels of enantioselectivity in alkylation, Michael addition, and epoxidation reactions make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral molecules for drug discovery and development. While "next-generation" catalysts with improved efficacy have been developed, the foundational principles and applications of this compound continue to inform the field of asymmetric phase-transfer catalysis.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Synthesis of N-Benzylquinidinium Chloride from Quinidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzylquinidinium Chloride, a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine (B1679956). The document details the underlying chemical principles, a meticulously outlined experimental protocol, and the necessary data for the characterization of the final product. The synthesis involves the direct N-alkylation of quinidine with benzyl (B1604629) chloride, a classic SN2 reaction known as the Menschutkin reaction. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the essential knowledge to prepare and utilize this versatile catalyst in various asymmetric transformations.

Introduction

This compound is a quaternary ammonium (B1175870) salt derived from quinidine, a natural alkaloid extracted from the bark of the Cinchona tree.[1] As a member of the cinchona alkaloid family, it possesses a unique chiral structure that makes it a highly effective catalyst in asymmetric synthesis. Specifically, it is employed as a chiral phase-transfer catalyst (PTC) to facilitate the stereoselective synthesis of a wide range of chiral molecules.[2] Phase-transfer catalysis is a powerful technique in organic synthesis that enables reactions between reactants in immiscible phases, often an aqueous and an organic phase. The catalyst, in this case, this compound, transports a reactant from one phase to another where the reaction can proceed.

The application of this compound and its derivatives is particularly significant in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety. These catalysts are instrumental in asymmetric alkylations, Michael additions, and other carbon-carbon bond-forming reactions, allowing for the synthesis of enantiomerically enriched compounds.

This guide will focus on the direct synthesis of this compound from quinidine and benzyl chloride.

Reaction Scheme and Mechanism

The synthesis of this compound from quinidine is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. In this specific case, the tertiary quinuclidine (B89598) nitrogen atom of quinidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction proceeds via an SN2 mechanism.

Reaction:

Quinidine + Benzyl Chloride → this compound

Mechanism:

The lone pair of electrons on the quinuclidine nitrogen of quinidine attacks the benzyl chloride's benzylic carbon, which is susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom. This concerted step involves the formation of a new nitrogen-carbon bond and the simultaneous cleavage of the carbon-chlorine bond. The chloride ion is displaced, becoming the counter-ion to the newly formed quaternary ammonium cation.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from quinidine.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 56-54-2 | Anhydrous, high purity |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | Freshly distilled recommended |

| Acetone (B3395972) | C₃H₆O | 58.08 | 67-64-1 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum source

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine (e.g., 10.0 g, 30.8 mmol) in anhydrous acetone (e.g., 50 mL).

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (e.g., 4.28 g, 3.8 mL, 33.9 mmol, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain under reflux with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates the formation of the product.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The this compound will precipitate out of the solution.

-

Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted benzyl chloride and other organic impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid. The benzylation of cinchona alkaloids to their quaternary ammonium salts often proceeds in essentially quantitative yield without the need for further purification.[3]

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [2] |

| Molecular Weight | 451.01 g/mol | [2] |

| Melting Point | 200-205 °C (decomposes) | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |

4.2. Expected Yield

The reaction is generally high-yielding, often exceeding 90%.

Visualization of Workflow and Reaction

5.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

5.2. Reaction Mechanism

Caption: SN2 reaction mechanism for the synthesis.

Safety and Handling

-

Quinidine: Acutely toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Benzyl Chloride: Lachrymatory and corrosive. It is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Acetone and Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.

Conclusion

The synthesis of this compound from quinidine via the Menschutkin reaction is a straightforward and efficient method for producing a valuable chiral phase-transfer catalyst. The protocol outlined in this guide, when followed with the appropriate safety precautions, provides a reliable means of obtaining this compound in high yield and purity. The resulting catalyst can be employed in a variety of asymmetric syntheses, contributing to the development of enantiomerically pure pharmaceuticals and other fine chemicals.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst] [myskinrecipes.com]

- 3. Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to Quaternary Ammonium Salts in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where bringing together seemingly incompatible reactants is a frequent challenge, phase transfer catalysis (PTC) emerges as a powerful and elegant solution. At the heart of this transformative technique often lies a class of remarkably versatile molecules: quaternary ammonium (B1175870) salts. This in-depth technical guide delves into the core principles of phase transfer catalysis, with a specific focus on the pivotal role of quaternary ammonium salts. It aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge, practical insights, and detailed methodologies necessary to effectively harness this technology in their synthetic endeavors.

The Core Principle: Bridging the Immiscible

Many essential organic reactions involve a nucleophilic attack by an anionic reagent on an organic substrate. A common hurdle is the mutual insolubility of the reactants; the organic substrate is typically soluble in a nonpolar organic solvent, while the inorganic nucleophile resides in an aqueous phase. This phase barrier severely limits the reaction rate, as interactions are confined to the minuscule interfacial area.

Phase transfer catalysis elegantly circumvents this limitation by introducing a "phase transfer agent," a catalyst capable of shuttling the reactant from one phase to another. Quaternary ammonium salts (QAS), with their unique amphiphilic nature, are exemplary in this role.[1][2] The positively charged nitrogen atom, shielded by four organic groups, forms a lipophilic cation that can readily dissolve in the organic phase. This cation pairs with an anion from the aqueous phase, effectively extracting it into the organic medium where it can react with the organic substrate.[1][3]

The general mechanism, often referred to as the Starks' extraction mechanism, can be visualized as a catalytic cycle.[4] This process continuously transfers the nucleophile to the site of reaction, dramatically accelerating the reaction rate and often leading to higher yields and purer products under milder conditions.[5]

Caption: Mechanism of Phase Transfer Catalysis.

The Catalysts: A Diverse Toolkit of Quaternary Ammonium Salts

A wide array of quaternary ammonium salts are employed as phase transfer catalysts, each with distinct properties that influence their efficacy in specific applications. The choice of catalyst is critical and depends on factors such as the nature of the reactants, the solvent system, and the reaction temperature.[6]

Commonly used quaternary ammonium salts include:

-

Tetrabutylammonium (B224687) Bromide (TBAB): A versatile and widely used catalyst due to its good solubility in both aqueous and organic phases.[7][8]

-

Tetrahexylammonium (B1222370) Bromide (THAB): Offers increased lipophilicity compared to TBAB, making it more effective in certain systems.[9]

-

Aliquat® 336 (Tricaprylmethylammonium chloride): A commercially available mixture of C8 and C10 chains, known for its high thermal stability and efficacy.[5][10]

-

Benzyltriethylammonium Chloride (BTEAC or TEBA): Another common and effective catalyst.[4]

-

Cetyltrimethylammonium Bromide (CTAB): Often used in micellar catalysis.[11]

The structure of the quaternary ammonium salt, particularly the length and nature of the alkyl chains, significantly impacts its performance. Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to extract anions into the organic phase.[1]

Quantitative Data: A Comparative Look at Catalyst Efficiency

The selection of an appropriate phase transfer catalyst is often guided by empirical data. The following tables summarize quantitative data from various studies, comparing the performance of different quaternary ammonium salts in key organic reactions.

Table 1: Nucleophilic Substitution - Synthesis of Butyl Benzoate [6]

| Catalyst | Reaction Time (min) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 90 | 85 |

| Aliquat® 336 | 90 | 92 |

| Benzyltriethylammonium Chloride (BTEAC) | 90 | 78 |

Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [11]

| Catalyst (10 mol%) | Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |

| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |

| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |

Table 3: Oxidation of Benzyl Alcohol [11]

| Catalyst | Yield (%) |

| Aliquat® 336 | >85 |

| Tetrabutylammonium Bromide (TBAB) | >85 |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | >85 |

| Cetyltrimethylammonium Bromide (CTAB) | <85 |

Experimental Protocols: Practical Methodologies

To facilitate the application of phase transfer catalysis, this section provides detailed experimental protocols for key reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1 equivalent) and the alkyl halide (1.1 equivalents) in a suitable organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase Preparation: In a separate beaker, prepare a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (e.g., 50% w/v).

-

Catalyst Addition: Add the quaternary ammonium salt (e.g., TBAB, 1-5 mol%) to the organic phase.

-

Reaction Initiation: Vigorously stir the two-phase mixture and heat to the desired temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Oxidation of Alcohols

Phase transfer catalysis can be effectively used for the oxidation of alcohols to aldehydes or ketones using an oxidizing agent from an aqueous phase.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 equivalent) in an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Oxidant and Catalyst: In a separate flask, prepare an aqueous solution of the oxidizing agent (e.g., potassium permanganate, potassium dichromate) and add the quaternary ammonium salt (e.g., Aliquat® 336, 1-5 mol%).

-

Reaction: Slowly add the aqueous oxidant solution to the vigorously stirred solution of the alcohol at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the color of the oxidizing agent disappears. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by chromatography or distillation.

Mandatory Visualizations: Diagrams for Clarity

Visual representations are crucial for understanding complex processes. The following diagrams, created using the DOT language, illustrate key aspects of phase transfer catalysis.

Caption: A typical experimental workflow for a PTC reaction.

Caption: Key factors that influence the efficiency of PTC.

Applications in Drug Development: A Catalyst for Innovation

The principles of phase transfer catalysis have found significant application in the pharmaceutical industry, where efficiency, selectivity, and mild reaction conditions are paramount.[10][12] The use of PTC can lead to more sustainable and cost-effective synthetic routes for active pharmaceutical ingredients (APIs).

A notable example is in the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The alkylation of a precursor molecule is a key step in their synthesis, a reaction that can be efficiently carried out using phase transfer catalysis.[13][14][15]

Another example is the synthesis of the calcium channel blocker, Verapamil. Several steps in its multi-step synthesis, including cyanation and C-alkylation reactions, are amenable to phase transfer catalysis, offering potential for process optimization and increased yields.[10] The synthesis of the antidiabetic drug Teneligliptin also utilizes tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[16]

The ability to use inexpensive and environmentally benign bases like sodium hydroxide, and to often reduce or eliminate the need for hazardous organic solvents, makes PTC a key technology in green chemistry and sustainable drug development.[5]

Conclusion

Quaternary ammonium salts are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their role as phase transfer catalysts enables a vast array of reactions that would otherwise be impractical or inefficient. By understanding the fundamental principles of their action, the factors influencing their performance, and the practical aspects of their application, researchers and professionals in drug development can unlock new synthetic pathways, optimize existing processes, and contribute to the creation of more efficient and sustainable chemical manufacturing. This guide provides a solid foundation for the exploration and implementation of this powerful catalytic system.

References

- 1. scribd.com [scribd.com]

- 2. Phase transfer catalysis | PPTX [slideshare.net]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. biomedres.us [biomedres.us]

- 5. iajpr.com [iajpr.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 9. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phasetransfer.com [phasetransfer.com]

- 11. benchchem.com [benchchem.com]

- 12. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ibuprofen - Wikipedia [en.wikipedia.org]

- 16. japsonline.com [japsonline.com]

N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis

CAS Number: 77481-82-4 Molecular Formula: C₂₇H₃₁ClN₂O₂ Molecular Weight: 451.01 g/mol [1][2]

This technical guide provides an in-depth overview of N-Benzylquinidinium Chloride, a prominent chiral phase-transfer catalyst. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, experimental protocols, and mechanism of action in asymmetric catalysis.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt derived from the cinchona alkaloid quinidine (B1679956).[3][4] It is primarily utilized as a chiral phase-transfer catalyst (PTC) to mediate a variety of enantioselective transformations, most notably in the synthesis of α-amino acids.[5] The compound is typically a white to yellow crystalline powder and should be stored at ambient temperature in a well-closed, light-resistant container under an inert atmosphere.[4][6]

| Property | Value | Reference |

| CAS Number | 77481-82-4 | [2][6] |

| Molecular Formula | C₂₇H₃₁ClN₂O₂ | [1][2] |

| Molecular Weight | 451.01 g/mol | [1][2] |

| Appearance | White to yellow, crystalline powder | [4] |

| Melting Point | 178 °C | [4] |

| Purity | >98.0% | [6] |

| Specific Rotation [α]²⁰/D | +200 to +230° (c=0.64, H₂O) | [6] |

| Storage Temperature | Room Temperature (<15°C recommended), under inert gas | [6] |

| Solubility | Soluble in water | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the quinuclidine (B89598) nitrogen of quinidine with benzyl (B1604629) chloride. The procedure is analogous to the synthesis of its diastereomer, N-benzylcinchonidinium chloride.[7] The reaction involves a nucleophilic substitution where the tertiary amine of the quinidine alkaloid attacks the benzylic carbon of benzyl chloride.

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of the analogous N-benzylcinchonidinium chloride.[7]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add quinidine (10.0 mmol, 3.24 g) and absolute acetone (70 mL).

-

Reagent Addition: Add benzyl chloride (15.0 mmol, 1.73 mL, 1.90 g) to the flask.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 48-72 hours. The product will begin to precipitate from the solution as a white solid.

-

Isolation: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, absolute acetone to remove unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to yield a white to off-white crystalline powder.

Application in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective catalyst for enantioselective reactions under phase-transfer conditions. Its primary application is the asymmetric alkylation of glycine (B1666218) imine derivatives, which provides a powerful method for the synthesis of non-natural α-amino acids.[5]

Representative Application: Asymmetric Benzylation of a Glycine Imine

The following table presents illustrative data for the catalytic performance in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a common benchmark reaction for this class of catalyst.

| Entry | Electrophile (R-X) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) (Configuration) |

| 1 | Benzyl Bromide | 10 | 6 | 95 | 94 (R) |

| 2 | Allyl Bromide | 10 | 8 | 92 | 91 (R) |

| 3 | Propargyl Bromide | 10 | 12 | 88 | 89 (R) |

| 4 | Ethyl Iodide | 10 | 24 | 75 | 85 (R) |

| Note: This data is representative of typical results for cinchona alkaloid-derived phase-transfer catalysts and is provided for illustrative purposes. |

Experimental Protocol: Asymmetric Alkylation

This protocol outlines a general procedure for the phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

-

Reaction Setup: In a round-bottom flask, combine N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), this compound (0.1 mmol, 10 mol%), and toluene (10 mL).

-

Phase Transfer: Add a 50% aqueous solution of cesium hydroxide (B78521) (CsOH) (5.0 mL). Begin vigorous stirring (e.g., 1000 rpm) to ensure efficient mixing of the organic and aqueous phases.

-

Cooling: Cool the biphasic mixture to 0°C in an ice bath.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise. Continue to stir the reaction vigorously at 0°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water (10 mL) and diethyl ether (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Mechanism of Action in Asymmetric Catalysis

The catalytic activity of this compound stems from its function as a phase-transfer agent. The positively charged quaternary ammonium ion forms an ion pair with the hydroxide anion from the aqueous phase and transports it into the organic phase. In the organic phase, the hydroxide acts as a base to deprotonate the glycine imine substrate, generating a nucleophilic enolate.

The key to the catalyst's success is its ability to induce enantioselectivity. The chiral scaffold of the quinidinium salt creates a sterically defined environment around the ion-paired enolate. According to the widely accepted model, the planar aromatic quinoline (B57606) and benzyl groups of the catalyst effectively shield one face of the enolate. This forces the incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one enantiomer. The C9-hydroxyl group on the catalyst is also believed to play a crucial role, potentially through hydrogen bonding interactions that help to orient the enolate within the transition state.

References

- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. alfachemic.com [alfachemic.com]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound - Buchler GmbH [buchler-gmbh.com]

- 5. mdpi.org [mdpi.org]

- 6. This compound 77481-82-4 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

understanding enantioselectivity in phase transfer catalysis

An In-depth Technical Guide to Understanding Enantioselectivity in Phase Transfer Catalysis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phase Transfer Catalysis (PTC) has emerged as a powerful and practical methodology in organic synthesis, prized for its operational simplicity, mild reaction conditions, and amenability to large-scale industrial applications.[1][2] A key frontier in this field is asymmetric PTC, which enables the synthesis of chiral molecules with high enantiomeric excess (ee), a critical requirement in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[3][4] This guide provides a comprehensive technical overview of the core principles governing enantioselectivity in PTC. It covers the fundamental mechanisms, the design of chiral catalysts, the critical factors that influence stereochemical outcomes, and practical experimental considerations for researchers in drug development and chemical synthesis.

Core Principles of Phase Transfer Catalysis

PTC facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous phase and an organic phase.[5] The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[6] This circumvents the need for expensive, anhydrous, or polar aprotic solvents that would dissolve all reactants in a single phase.[2]

Mechanistic Pathways

Two primary mechanisms are proposed for PTC:

-

Starks' Extraction Mechanism: The catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for a reactant anion (Y⁻) in the aqueous phase. The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate into the organic phase, where Y⁻ reacts with the substrate (RZ). The catalyst then returns to the aqueous phase to repeat the cycle.

-

Makosza Interfacial Mechanism: This mechanism is often invoked for reactions involving organic substrates with significant C-H acidity.[7] Deprotonation of the substrate occurs at the interface between the two phases. The phase-transfer catalyst then extracts the resulting organic anion into the organic phase for subsequent reaction.[6]

The choice between these mechanisms is often dictated by the nature of the reactants and the catalyst's lipophilicity.[7]

The Heart of Enantioselectivity: The Chiral Catalyst

The enantioselectivity of an asymmetric PTC reaction is dictated by the structure of the chiral catalyst. The catalyst forms a tight ion pair with the prochiral nucleophile, creating a chiral environment that forces the subsequent reaction to proceed through a diastereomeric transition state of lower energy, leading to the preferential formation of one enantiomer.

Cinchona Alkaloid-Derived Catalysts

The most widely used and successful chiral phase-transfer catalysts are derived from Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, and cinchonidine).[3][8] These natural products are inexpensive, available in both pseudo-enantiomeric forms, and can be readily modified.[4] Quaternization of the quinuclidine (B89598) nitrogen with a suitable benzyl (B1604629) or other aromatic group is a common strategy to produce highly effective catalysts.[9] The steric and electronic properties of the substituent on the nitrogen atom are crucial for achieving high enantioselectivity.

Maruoka and Other C₂-Symmetric Catalysts

Structurally well-defined C₂-symmetric chiral quaternary ammonium salts, pioneered by Maruoka and others, represent another major class of PTC catalysts.[10][11][12] These catalysts often feature a binaphthyl core, which provides a rigid and well-defined chiral pocket. They have proven exceptionally effective in the asymmetric alkylation of glycine (B1666218) imines for the synthesis of non-proteinogenic α,α-dialkyl-α-amino acids.[10]

The Role of Hydrogen Bonding

Modern catalyst design increasingly incorporates functionalities capable of hydrogen bonding, such as amides or ureas.[13][14] These groups can form secondary interactions with the substrate or reactive intermediate, leading to a more rigid and organized transition state, which often translates to higher enantioselectivity.[2]

Key Factors Influencing Enantioselectivity

Achieving high enantioselectivity in PTC is a multifactorial challenge. The interplay between the catalyst, substrate, solvent, base, and temperature determines the stereochemical outcome of the reaction.

-

Catalyst Structure: The steric bulk and electronic nature of the substituents on the catalyst are paramount. For Cinchona-derived catalysts, the substituent at the N-benzyl position can create a steric shield, directing the approach of the electrophile.

-

Solvent: The choice of organic solvent is critical. Nonpolar solvents like toluene (B28343) or dichloromethane (B109758) are common. The solvent polarity can influence the tightness of the ion pair between the catalyst and the nucleophile; a tighter ion pair generally leads to better stereochemical communication and higher enantioselectivity.

-

Base: In reactions requiring a base, both its concentration and identity are important. Solid bases (e.g., K₂CO₃, solid KOH) or concentrated aqueous solutions (e.g., 50% NaOH) are frequently used. The choice of base can affect the rate of deprotonation and the concentration of the active nucleophile at the interface.

-

Temperature: Lower reaction temperatures often lead to higher enantioselectivity. This is because the difference in the free energies of activation for the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kinetic control).

-

Agitation Rate: In a biphasic system, the rate of stirring can influence the interfacial area and the rate of mass transfer, which can in turn affect the overall reaction rate and, in some cases, the selectivity.

Quantitative Data from Key PTC Reactions

The following tables summarize quantitative data for several important classes of enantioselective phase-transfer catalyzed reactions, illustrating the high levels of efficiency and stereocontrol that can be achieved.

Table 1: Asymmetric Alkylation of Glycine Schiff Bases

This reaction is a cornerstone of asymmetric PTC and provides a powerful route to chiral α-amino acids.[6][10]

| Catalyst (mol%) | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S,S)-2e (1) | Benzyl bromide | 50% KOH | Toluene | 0 | 0.5 | 82 | >99 | [15] |

| Maruoka Cat. (0.3) | 3-chloro-2-methylpropene | 50% NaOH | Toluene | -15 | 2 | 92 | 89 | [9] |

| Lygo/Corey Cat. (10) | 2-nitrobenzyl bromide | CsOH·H₂O | CH₂Cl₂/Toluene | RT | 18 | 78 | 91 | [9] |

| Cat. VII (0.1) | Benzyl bromide | 50% KOH | CH₂Cl₂ | 25 | 2 | 98 | 99.9 | [16] |

| Cat. VII (0.1) | Allyl bromide | 50% KOH | CH₂Cl₂ | 25 | 2 | 97 | 99 | [16] |

Table 2: Asymmetric Epoxidation of α,β-Unsaturated Ketones

Chiral epoxides are valuable synthetic intermediates. PTC provides a metal-free method for their enantioselective synthesis.[1][13][17]

| Substrate | Catalyst (mol%) | Oxidant | Base | Solvent | Time | Yield (%) | ee (%) | Reference |

| E-Chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | >99 | [1][17] |

| 4'-Methoxy-chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | >99 | [1][17] |

| 4'-Nitro-chalcone | C5 (0.5) | 30% H₂O₂ | 30% NaOH | Toluene | 15 min | 99 | 98 | [1][17] |

| (E)-1,3-diphenylprop-2-en-1-one | 13 (1) | NaOCl | - | CH₂Cl₂ | 12 h | 99 | 99 | [7] |

Table 3: Asymmetric Michael Additions

PTC is also highly effective for enantioselective conjugate additions.

| Michael Donor | Michael Acceptor | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Diethyl malonate | Chalcone | 11a (5) | KOt-Bu | CH₂Cl₂ | RT | 95 | 99 | [18] |

| Diethyl malonate | 4-Chlorochalcone | 11a (5) | KOt-Bu | CH₂Cl₂ | RT | 98 | 99 | [18] |

| γ-Butenolide | 3-methyl-4-nitro-5-styrylisoxazole | 14 (10) | K₂CO₃ | Toluene | 0 | 70 | 74 | [5] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in enantioselective phase-transfer catalysis.

General Protocol for Asymmetric Alkylation of a Glycine Schiff Base

This procedure is adapted from methodologies developed by Maruoka and others for the synthesis of α-amino acids.[12][15]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (e.g., a C₂-symmetric Maruoka catalyst, 0.01–1 mol%), and toluene (approx. 0.2 M concentration of the Schiff base).

-

Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C) in an ice bath.

-

Addition of Reagents: While stirring vigorously, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) followed by the dropwise addition of an aqueous solution of potassium hydroxide (B78521) (50% w/w, 5.0 equiv.).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, dilute the reaction mixture with water and ethyl acetate (B1210297). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.

General Protocol for Asymmetric Epoxidation of an α,β-Unsaturated Ketone

This procedure is based on the highly efficient epoxidation of chalcones using Cinchona-derived amide catalysts.[1][17]

-

Catalyst Solution: Prepare a stock solution of the chiral catalyst (e.g., catalyst C5 , 0.5 mol%) in the chosen organic solvent (e.g., toluene).

-

Reaction Setup: In a reaction vessel, dissolve the α,β-unsaturated ketone (e.g., E-chalcone, 1.0 equiv.) in the catalyst solution.

-

Addition of Reagents: To the vigorously stirred solution, add aqueous sodium hydroxide (30% w/w) followed by the dropwise addition of hydrogen peroxide (30% w/w) at room temperature.

-

Reaction Monitoring: Continue vigorous stirring and monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with the organic solvent (e.g., toluene or CH₂Cl₂).

-

Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by flash chromatography if necessary. Determine the enantiomeric excess via chiral HPLC.

Visualizing the Process: Diagrams and Workflows

Catalytic Cycle of Asymmetric Alkylation

The following diagram illustrates the key steps in the phase-transfer catalyzed asymmetric alkylation of a glycine imine, a reaction of fundamental importance in the synthesis of chiral amino acids.

Caption: Catalytic cycle for the asymmetric alkylation of a glycine imine under PTC conditions.

Workflow for Optimizing Enantioselectivity

This diagram outlines a logical workflow for the systematic optimization of a new asymmetric PTC reaction to maximize enantiomeric excess.

References

- 1. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 7. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids — Application in the enantioselective synthesis of α-amino acids (1997) | Barry Lygo | 367 Citations [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Maruoka Catalysts [sigmaaldrich.com]

- 13. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Notes: Enantioselective Michael Addition Catalyzed by N-Benzylquinidinium Chloride

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The asymmetric variant of this reaction is of paramount importance in the pharmaceutical and fine chemical industries for the construction of chiral molecules. N-Benzylquinidinium Chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, serves as a highly effective chiral phase-transfer catalyst for enantioselective Michael additions. This catalyst operates by forming a chiral ion pair with an enolate nucleophile, which then reacts with a Michael acceptor in a stereocontrolled manner. This methodology is particularly valuable for the synthesis of unnatural α-amino acids and other complex chiral building blocks.